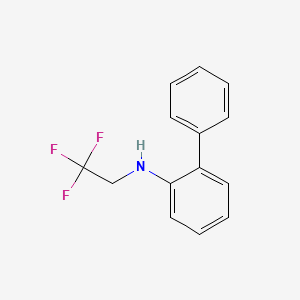

2-phenyl-N-(2,2,2-trifluoroethyl)aniline

Descripción general

Descripción

Synthesis Analysis

The synthesis of “2-phenyl-N-(2,2,2-trifluoroethyl)aniline” involves a one-pot N–H insertion reaction conducted via cascade diazotization/N-trifluoroethylation reactions . This transformation can afford a wide range of N-trifluoroethylated anilines in good yields using readily available primary amines and secondary anilines as starting materials .

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound is used in organic synthesis reactions . The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds . N-2,2,2-trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . This compound has been involved in various organic synthesis reactions, focusing on the types of reactions and the stereoselectivity of products .

Development of New Drugs

Fluorine-containing organic compounds, including this compound, are extremely widely used in the field of new drug development . The introduction of trifluoromethyl (CF3) into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .

Synthesis of Chiral Fluorospiroindole Derivatives

A series of chiral fluorospiroindole derivatives were synthesized by this reaction in high yields (70–95%) with excellent diastereo- and enantioselectivities (all >20:1 dr and 94–>99% ee) .

Organocatalytic Asymmetric [3 + 2] Cycloaddition Reaction

In 2015, Wang and co-workers synthesized N-2,2,2-trifluoroethylisatin ketimine derivatives as 1,3-dipoles for the first time and successfully applied them in an organocatalytic asymmetric [3 + 2] cycloaddition reaction .

Potential Probes for 19F Magnetic Resonance Imaging (MRI)

A series of Cu (II) complexes with cyclam-based ligands containing two N- (2,2,2-trifluoroethyl)-aminoalkyl pendant arms in 1,8-positions was studied in respect to potential use as contrast agents for 19F magnetic resonance imaging (MRI) . The results show that even the Cu (II) ion, with a small magnetic moment, causes significant relaxation enhancement with a long-range effect and can be considered as a highly suitable metal ion for efficient 19F MRI contrast agents .

Synthesis of Fluorinated Compounds

The special properties of fluorinated compounds make them have important application value in medicinal chemistry, pesticides, functional materials, and other fields . Among these fluorinated compounds, trifluoromethylation products account for a large proportion .

Mecanismo De Acción

Target of Action

It is known that n-trifluoroethylated amines, a group to which this compound belongs, are widely used as platform chemicals in synthetic organic, medicinal, and agrochemistry .

Mode of Action

N-(2,2,2-trifluoroethyl)biphenyl-2-amine is involved in various organic synthesis reactions. For instance, it participates in the asymmetric [3 + 2] cycloaddition reaction catalyzed by the thiourea-tertiary amine catalyst for the synthesis of spiro [pyrrolidin-3,2’-oxindoles] . It also takes part in the highly efficient asymmetric [3 + 2] annulation reaction of N-2,2,2-trifluoroethylisatin ketimines .

Pharmacokinetics

The introduction of trifluoroethyl groups into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2,2,2-trifluoroethyl)biphenyl-2-amine. For instance, the compound’s reactions are often conducted under specific conditions, such as certain temperatures and pressures . These factors can significantly impact the compound’s reactivity and the outcomes of its reactions.

Propiedades

IUPAC Name |

2-phenyl-N-(2,2,2-trifluoroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N/c15-14(16,17)10-18-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOCGHXCYGVFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2,2-trifluoroethyl)biphenyl-2-amine | |

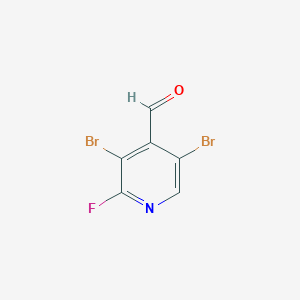

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![COC(OC)c1cc(=O)nc(C)[nH]1](/img/structure/B1462396.png)

![2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1462409.png)